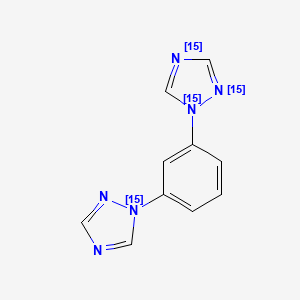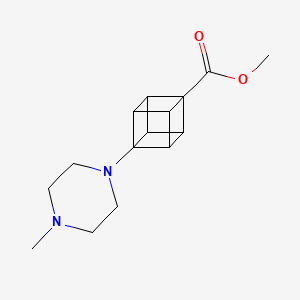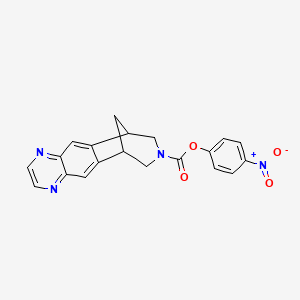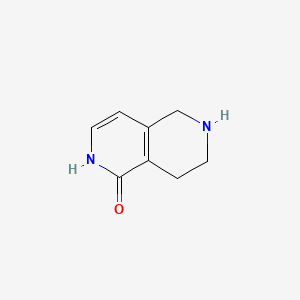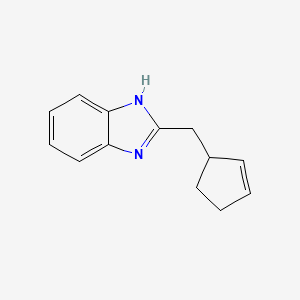
2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole is a heterocyclic organic compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound is synthesized through a complex process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole has been studied for its potential applications in various scientific research fields. One of the most significant applications is in the field of medicinal chemistry, where the compound has been studied for its potential as an anti-cancer agent. Studies have shown that the compound exhibits potent cytotoxic activity against various cancer cell lines, making it a promising candidate for further development as an anti-cancer drug.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole is not fully understood, but studies have suggested that the compound acts by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Efectos Bioquímicos Y Fisiológicos
Studies have also investigated the biochemical and physiological effects of 2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole. The compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of xenobiotics, which may have implications for drug interactions and toxicity. Additionally, the compound has been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole is its potent cytotoxic activity against cancer cells, which makes it a valuable tool for studying cancer biology and developing new anti-cancer drugs. However, the compound also has limitations, including its complex synthesis method and potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole. One area of interest is in the development of new anti-cancer drugs based on the compound's structure and mechanism of action. Additionally, further studies are needed to investigate the compound's potential applications in other scientific research fields, such as drug metabolism and inflammation. Finally, research is needed to optimize the synthesis method for the compound to make it more accessible for use in scientific experiments.
Métodos De Síntesis
The synthesis of 2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole involves a multi-step process that requires several reagents and catalysts. The first step involves the reaction of cyclopentadiene with paraformaldehyde in the presence of a Lewis acid catalyst to form 2-cyclopenten-1-ylmethanol. This intermediate product is then reacted with o-phenylenediamine in the presence of a strong acid catalyst to form 2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole. The final product is then purified through various techniques such as recrystallization and chromatography.
Propiedades
IUPAC Name |
2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-6-10(5-1)9-13-14-11-7-3-4-8-12(11)15-13/h1,3-5,7-8,10H,2,6,9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINHJTKYDJQZFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


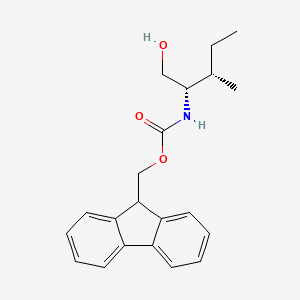
![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)
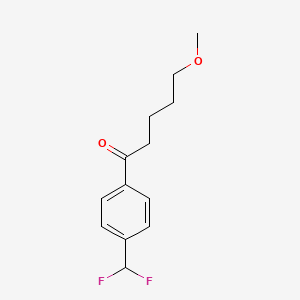
![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)
![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)
